molecular formula C13H19NO2 B13602072 3-(3-Ethoxy-4-methoxybenzyl)azetidine

3-(3-Ethoxy-4-methoxybenzyl)azetidine

Cat. No.: B13602072
M. Wt: 221.29 g/mol
InChI Key: KMWLTMVWHQUHNX-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methoxybenzyl)azetidine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an ethoxy and a methoxy group attached to a benzyl moiety, which is further connected to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods to synthesize azetidines, including 3-(3-Ethoxy-4-methoxybenzyl)azetidine, is through the aza Paternò–Büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . The reaction conditions typically require UV light to initiate the cycloaddition process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aza Paternò–Büchi reaction. This method is favored due to its efficiency in producing functionalized azetidines.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-4-methoxybenzyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-Ethoxy-4-methoxybenzyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-methoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic or electrophilic interactions. The pathways involved often include the cleavage of the N–C bond in the azetidine ring, leading to the formation of reactive intermediates that can exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methoxybenzyl)oxy]azetidine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Methylphenoxy)azetidine: Contains a methylphenoxy group instead of the ethoxy-methoxybenzyl group.

Uniqueness

3-(3-Ethoxy-4-methoxybenzyl)azetidine is unique due to the presence of both ethoxy and methoxy groups on the benzyl moiety, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to other azetidine derivatives .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-[(3-ethoxy-4-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15-2)6-11-8-14-9-11/h4-5,7,11,14H,3,6,8-9H2,1-2H3

InChI Key

KMWLTMVWHQUHNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC2CNC2)OC

Origin of Product

United States

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